molecular formula C7H14HgO2 B11948034 (2,2-Dimethylpropyl)mercuri acetate CAS No. 36215-11-9

(2,2-Dimethylpropyl)mercuri acetate

Cat. No.: B11948034
CAS No.: 36215-11-9
M. Wt: 330.78 g/mol
InChI Key: QXZASPRKFQPULE-UHFFFAOYSA-M
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Description

(2,2-Dimethylpropyl)mercuri acetate is an organomercury compound with the chemical formula C7H14HgO2 It is a derivative of mercury, where the mercury atom is bonded to an acetate group and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)mercuri acetate typically involves the reaction of 2,2-dimethylpropyl halides with mercuric acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The general reaction can be represented as follows:

2,2-Dimethylpropyl halide+Mercuric acetate(2,2-Dimethylpropyl)mercuri acetate+Halide ion\text{2,2-Dimethylpropyl halide} + \text{Mercuric acetate} \rightarrow \text{this compound} + \text{Halide ion} 2,2-Dimethylpropyl halide+Mercuric acetate→(2,2-Dimethylpropyl)mercuri acetate+Halide ion

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)mercuri acetate undergoes various chemical reactions, including:

    Substitution Reactions: The acetate group can be replaced by other nucleophiles.

    Reduction Reactions: The mercury center can be reduced to elemental mercury or other lower oxidation states.

    Oxidation Reactions: The compound can be oxidized to form different mercury-containing species.

Common Reagents and Conditions

    Substitution: Common reagents include halides, thiols, and amines.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thiolate mercury compound, while reduction with NaBH4 can produce elemental mercury.

Scientific Research Applications

(2,2-Dimethylpropyl)mercuri acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.

    Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)mercuri acetate involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their function. This interaction disrupts cellular processes and can result in toxicity.

Comparison with Similar Compounds

Similar Compounds

    Phenylmercuric acetate: Another organomercury compound with similar reactivity but different substituents.

    Mercury(II) acetate: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.

    (2,2-Diphenyl-2-hydroxyethyl)mercuri acetate: Contains a more complex organic group, affecting its reactivity and applications.

Uniqueness

(2,2-Dimethylpropyl)mercuri acetate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylpropyl group provides steric hindrance, affecting how the compound interacts with other molecules and reagents.

Properties

CAS No.

36215-11-9

Molecular Formula

C7H14HgO2

Molecular Weight

330.78 g/mol

IUPAC Name

acetyloxy(2,2-dimethylpropyl)mercury

InChI

InChI=1S/C5H11.C2H4O2.Hg/c1-5(2,3)4;1-2(3)4;/h1H2,2-4H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

QXZASPRKFQPULE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]CC(C)(C)C

Origin of Product

United States

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